Cas no 1502371-53-0 (2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid)

2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid is a heterocyclic compound featuring an imidazo-oxazine core coupled with a butanoic acid side chain. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused bicyclic system enhances molecular rigidity, potentially improving binding affinity in target interactions. The carboxylic acid functionality allows for further derivatization, enabling the development of analogs with tailored solubility or reactivity. The compound's stability under physiological conditions suggests utility in drug discovery, particularly for central nervous system (CNS) targets. Its synthetic versatility and structural distinctiveness make it a promising scaffold for medicinal chemistry applications.
2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid structure
1502371-53-0 structure
Product Name:2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid
CAS No:1502371-53-0
MF:C10H14N2O3
MW:210.229762554169
CID:6279679
PubChem ID:165496446
Update Time:2025-10-23

2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid
    • 1502371-53-0
    • EN300-1139453
    • 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid
    • Inchi: 1S/C10H14N2O3/c1-2-7(10(13)14)8-5-11-9-6-15-4-3-12(8)9/h5,7H,2-4,6H2,1H3,(H,13,14)
    • InChI Key: NRILPIYGLDXCNZ-UHFFFAOYSA-N
    • SMILES: O1CC2=NC=C(C(C(=O)O)CC)N2CC1

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 64.4Ų

2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid Pricemore >>

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Additional information on 2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid

Comprehensive Overview of 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid (CAS No. 1502371-53-0): Properties, Applications, and Research Insights

The compound 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid (CAS No. 1502371-53-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and biochemical research. This heterocyclic derivative, characterized by its fused imidazo-oxazine core and butanoic acid side chain, presents a promising scaffold for drug discovery and development. Researchers are particularly interested in its role as a bioactive intermediate, with studies exploring its interactions with enzymes and receptors.

In the context of current scientific trends, the demand for novel small-molecule modulators has surged, driven by advancements in precision medicine and targeted therapies. The structural complexity of CAS 1502371-53-0 aligns with these needs, as its imidazo[2,1-c][1,4]oxazine moiety offers diverse functionalization possibilities. Computational chemistry studies suggest its potential as a kinase inhibitor or GPCR ligand, topics frequently searched in academic and industrial databases. This aligns with user queries such as "heterocyclic compounds in drug design" or "imidazole derivatives for therapeutic applications."

The synthesis of 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid typically involves multi-step organic reactions, including cyclization and carboxylation strategies. Recent publications highlight improved yields through microwave-assisted synthesis—a technique gaining traction in green chemistry circles. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its purity, a critical factor for researchers investigating structure-activity relationships (SAR). These methodologies respond to frequent search terms like "analytical validation of novel heterocycles" and "synthetic optimization techniques."

From a commercial perspective, CAS 1502371-53-0 is cataloged by specialty chemical suppliers as a research-grade compound, primarily serving academic institutions and pharmaceutical R&D departments. Its stability under standard storage conditions (−20°C in inert atmosphere) makes it practical for laboratory use. Market analyses indicate growing interest in such high-value intermediates, particularly among researchers investigating neurodegenerative diseases and metabolic disorders—topics consistently ranking high in scientific literature searches.

Ongoing studies explore the pharmacokinetic profile of this compound, with preliminary data suggesting moderate blood-brain barrier permeability—a property highly relevant to CNS drug development. This addresses common user questions like "how to improve drug bioavailability" or "heterocycles with CNS activity." Furthermore, its logP value (predicted ~2.1) positions it within the optimal range for oral drug candidates, a key consideration in medicinal chemistry workflows.

In conclusion, 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid represents a versatile chemical entity with multifaceted research applications. Its structural novelty continues to inspire investigations across drug discovery, chemical biology, and material science, making it a compound of enduring scientific value. As synthetic methodologies evolve and biological screening technologies advance, the full potential of this imidazo-oxazine derivative may soon be unlocked, offering solutions to contemporary therapeutic challenges.

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